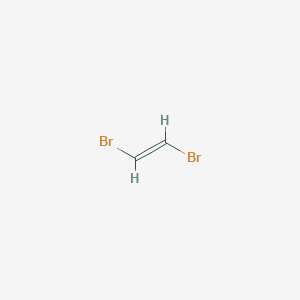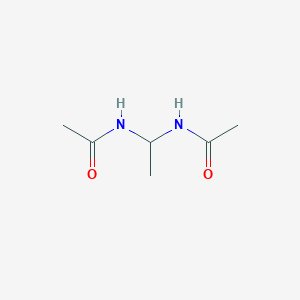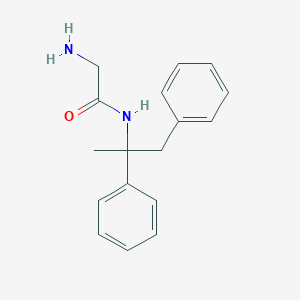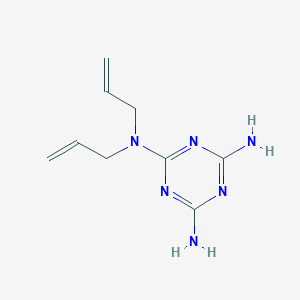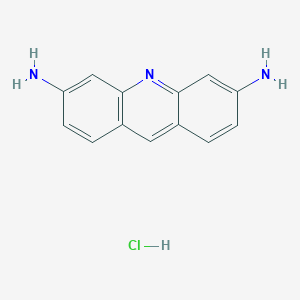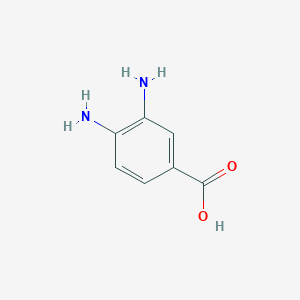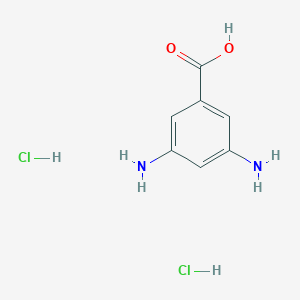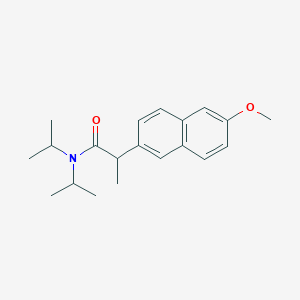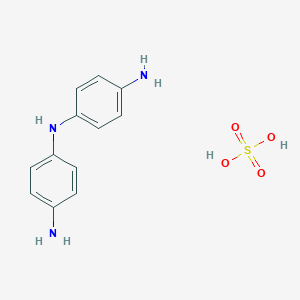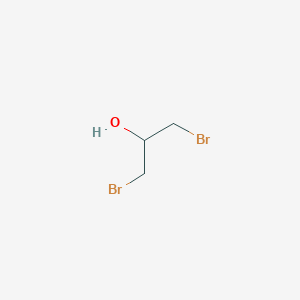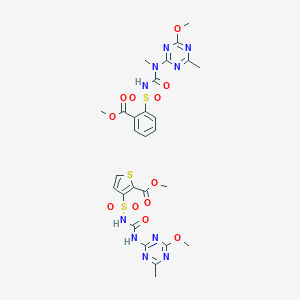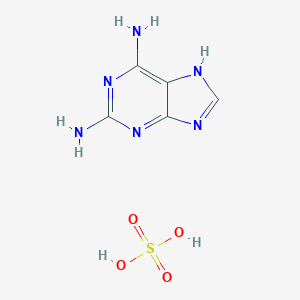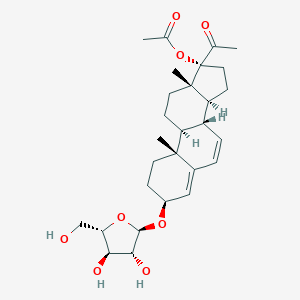
(3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one is a steroid hormone that has been extensively studied due to its potential use in medical applications. It is commonly referred to as a synthetic glucocorticoid, which means that it mimics the effects of cortisol, a hormone produced naturally by the body.
Mécanisme D'action
The mechanism of action of ((3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one is complex and involves binding to glucocorticoid receptors in the body. This leads to the activation of a variety of signaling pathways, which ultimately result in the anti-inflammatory and immunosuppressive effects of the compound. Additionally, it has been shown to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of ((3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one are wide-ranging and depend on the specific application. In general, it has been shown to have anti-inflammatory and immunosuppressive effects, which can help to reduce inflammation and pain associated with a variety of conditions. It has also been shown to induce apoptosis in certain types of cancer cells, which makes it a potential tool in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ((3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one in lab experiments include its well-established mechanism of action and its ability to mimic the effects of cortisol. Additionally, it has been extensively studied and is widely available. The limitations of using this compound in lab experiments include its complex synthesis method and the potential for side effects, which can make it difficult to work with.
Orientations Futures
There are many potential future directions for research involving ((3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one. One area of interest is the development of new synthetic glucocorticoids that have improved efficacy and fewer side effects. Additionally, there is ongoing research into the use of this compound in cancer treatment, as well as its potential use in the treatment of other conditions, such as inflammatory bowel disease. Finally, there is interest in understanding the molecular mechanisms underlying the anti-inflammatory and immunosuppressive effects of this compound, which could lead to the development of new treatments for a variety of conditions.
Méthodes De Synthèse
The synthesis of ((3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one involves a multi-step process that starts with the conversion of pregnenolone to 17-hydroxypregnenolone. This intermediate is then converted to 17-hydroxyprogesterone, which is further processed to yield the final product. The synthesis of this compound is complex and requires specialized knowledge and equipment.
Applications De Recherche Scientifique
((3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one has been extensively studied for its potential use in medical applications. It has been shown to have anti-inflammatory and immunosuppressive properties, which makes it a useful tool in the treatment of a variety of conditions, including asthma, rheumatoid arthritis, and autoimmune disorders. It has also been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis (cell death) in certain types of cancer cells.
Propriétés
Numéro CAS |
129990-43-8 |
|---|---|
Nom du produit |
(3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one |
Formule moléculaire |
C28H40O8 |
Poids moléculaire |
504.6 g/mol |
Nom IUPAC |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-3-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C28H40O8/c1-15(30)28(36-16(2)31)12-9-21-19-6-5-17-13-18(34-25-24(33)23(32)22(14-29)35-25)7-10-26(17,3)20(19)8-11-27(21,28)4/h5-6,13,18-25,29,32-33H,7-12,14H2,1-4H3/t18-,19+,20-,21-,22-,23-,24+,25+,26-,27-,28-/m0/s1 |
Clé InChI |
DBJOUOZKGVPNLE-HQNOGBBKSA-N |
SMILES isomérique |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=C[C@H](CC[C@]34C)O[C@H]5[C@@H]([C@H]([C@@H](O5)CO)O)O)C)OC(=O)C |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(CCC34C)OC5C(C(C(O5)CO)O)O)C)OC(=O)C |
SMILES canonique |
CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(CCC34C)OC5C(C(C(O5)CO)O)O)C)OC(=O)C |
Synonymes |
17-acetoxy-6-chloropregna-4,6-diene-20-one-3-O-alpha-arabinofuranoside CAAF chlormadinol acetate-3-O-alpha-arabinofuranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



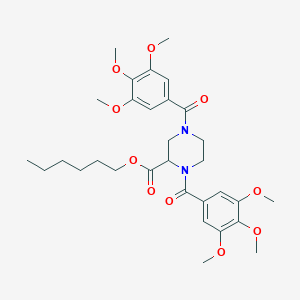
![2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B146494.png)
